

"Cyclo(D-Val-L-Pro)" molecular weight and formula

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Compound of Interest

Compound Name: Cyclo(D-Val-L-Pro)

Cat. No.: B137157

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An In-depth Technical Guide on Cyclo(D-Val-L-Pro)

This technical guide provides a comprehensive overview of the chemical properties and biological activities of the cyclic dipeptide **Cyclo(D-Val-L-Pro)** for researchers, scientists, and drug development professionals.

Core Molecular Data

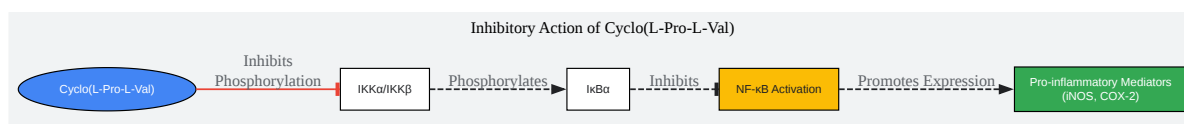
Cyclo(D-Val-L-Pro) is a cyclic dipeptide formed from the amino acids D-valine and L-proline.^[1]^[2]^[3] Its cyclic structure provides stability and resistance to enzymatic degradation.^[1]

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₂	^[1]
Molecular Weight	196.25 g/mol	^[1]
CAS Number	27483-18-7	

Biological Activity and Mechanism of Action

Cyclo(D-Val-L-Pro) and its stereoisomers have been noted for a range of biological activities, including antimicrobial and enzyme-inhibiting properties.^[1]^[4]^[5] The molecule is known to disrupt microbial cell functions and may influence biofilm formation.^[1]

Notably, the stereoisomer Cyclo(L-Pro-L-Val) has demonstrated anti-inflammatory effects by inhibiting the NF- κ B signaling pathway.[6] This pathway is a key regulator of the inflammatory response. The compound has been shown to inhibit the phosphorylation of IKK α and IKK β , which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein I κ B α . This action blocks the activation of the transcription factor NF- κ B, leading to the reduced expression of pro-inflammatory mediators such as iNOS and COX-2.[6]



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Inhibition of the NF- κ B signaling pathway by Cyclo(L-Pro-L-Val).

Experimental Protocols

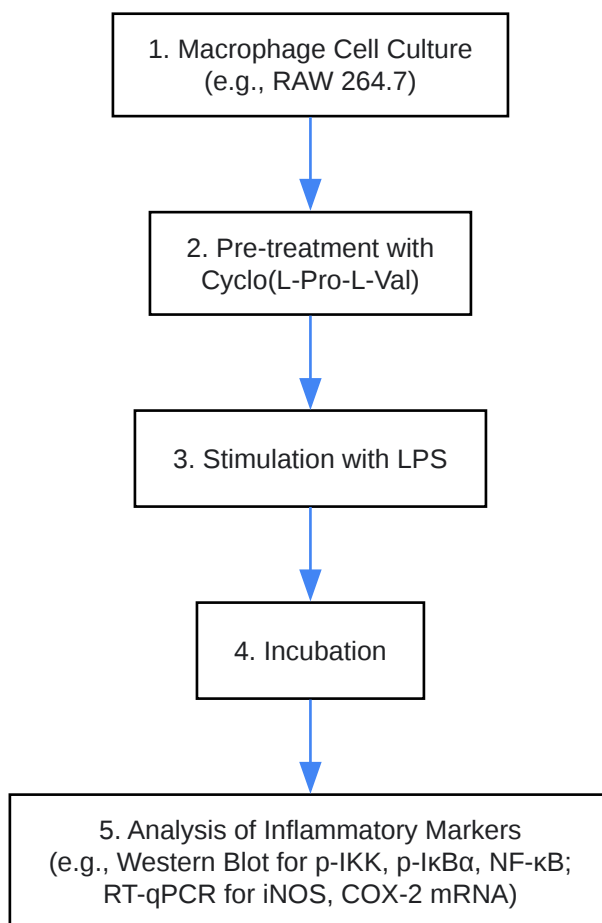
General Method for Synthesis of Cyclo(D-Val-L-Pro)

While specific, detailed experimental protocols are proprietary and vary between laboratories, a general approach for the chemical synthesis of similar cyclic dipeptides involves the coupling of the constituent amino acids, in this case, D-valine and L-proline, followed by a cyclization step. This process often utilizes protecting groups for the amino and carboxyl termini that are not involved in peptide bond formation. The final deprotection and intramolecular cyclization yield the desired cyclic dipeptide. Purification is typically achieved through techniques such as silica gel chromatography and semi-preparative HPLC.

Anti-inflammatory Activity Assay (General Workflow)

The anti-inflammatory effects of Cyclo(L-Pro-L-Val) can be assessed using in vitro cell-based assays. A common model involves the use of macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Workflow for Assessing Anti-inflammatory Activity



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General experimental workflow for assessing anti-inflammatory activity.

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